(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid

Lipophilicity Drug-likeness Chromatographic retention

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid (CAS 885276-46-0) is a white solid with the molecular formula C17H25N3O4 and a molecular weight of 335.4 g/mol. It is a difunctional amino acid building block featuring a tert-butyloxycarbonyl (Boc)-protected 3-aminopiperidine moiety linked via its piperidine nitrogen to the alpha-carbon of 4-pyridineacetic acid, yielding a compound with a predicted LogP of 2.53 and a topological polar surface area (PSA) of 91.76 Ų.

Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol
Cat. No. B13787888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid
Molecular FormulaC17H25N3O4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-10-20(11-13)14(15(21)22)12-6-8-18-9-7-12/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,22)
InChIKeyKOVNJSQFKBLESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid (CAS 885276-46-0): Procurement-Relevant Physicochemical and Structural Baseline


(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid (CAS 885276-46-0) is a white solid with the molecular formula C17H25N3O4 and a molecular weight of 335.4 g/mol . It is a difunctional amino acid building block featuring a tert-butyloxycarbonyl (Boc)-protected 3-aminopiperidine moiety linked via its piperidine nitrogen to the alpha-carbon of 4-pyridineacetic acid, yielding a compound with a predicted LogP of 2.53 and a topological polar surface area (PSA) of 91.76 Ų . The compound belongs to a family of Boc-amino-piperidinyl-pyridinyl-acetic acid regioisomers that differ in the position of the Boc-amino substituent on the piperidine ring (3- vs. 4-position) and the attachment point of the pyridinyl group (3-yl vs. 4-yl) . As a protected chiral amino acid scaffold, it is employed as a versatile building block in medicinal chemistry for the construction of peptidomimetics, protease inhibitor libraries, and bioactive heterocyclic compounds .

Why (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid Cannot Be Casually Substituted by In-Class Analogs


Despite sharing the identical molecular formula (C17H25N3O4) and molecular weight (335.4 g/mol) with its closest regioisomers—(4-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid (CAS 885275-36-5) and (4-Boc-amino-piperidin-1-YL)-pyridin-3-YL-acetic acid (CAS 885276-22-2)—the target compound exhibits quantifiable differences in computed lipophilicity and stereoelectronic properties that preclude simple interchange . The XLogP3-AA value for the 3-Boc-amino-4-pyridinyl isomer is approximately -0.5, whereas the 4-Boc-amino-4-pyridinyl isomer (CAS 885275-36-5) is predicted at -1.2, representing a approximately 0.7 log unit difference that would alter chromatographic retention, membrane permeability, and protein binding in any downstream biological evaluation . Furthermore, the 3-amino substitution pattern on the piperidine ring introduces a chiral center at the 3-position, which is absent in the 4-substituted analogs, making the target compound a single-enantiomer-accessible scaffold for asymmetric synthesis of DPP-IV inhibitor intermediates such as Linagliptin and Alogliptin [1]. Substituting with the 4-Boc-amino isomer or the 3-pyridinyl regioisomer would irreversibly alter the vector of the amine after Boc deprotection and the geometry of the carboxylic acid relative to the heterocyclic core, invalidating structure-activity relationships established with the original scaffold .

Quantitative Differentiation Evidence: (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid vs. Closest Regioisomeric Analogs


XLogP3-AA Lipophilicity Difference: 3-Boc-amino-4-pyridinyl vs. 4-Boc-amino-4-pyridinyl Isomer

The target compound (3-Boc-amino, 4-pyridinyl) exhibits an XLogP3-AA value of approximately -0.5, whereas the 4-Boc-amino regioisomer (CAS 885275-36-5) is predicted at -1.2 . This approximately 0.7 log unit difference indicates that the 3-amino substitution pattern yields measurably higher lipophilicity than the 4-amino isomer, despite identical molecular formula and PSA (91.76 Ų for both) [1]. In drug discovery contexts where scaffold lipophilicity correlates with membrane permeability and non-specific protein binding, a 0.7 log unit shift represents a meaningful differentiation in ADME property space .

Lipophilicity Drug-likeness Chromatographic retention

Topological Polar Surface Area Equivalence Confirming Scaffold Bioisosteric Validity

The target compound and its 4-Boc-amino-4-pyridinyl regioisomer (CAS 885275-36-5) share an identical computed topological polar surface area (PSA) of 91.76 Ų . This is noteworthy because the 3-Boc-amino substitution changes the vector of the Boc-protected amine relative to the carboxylic acid without altering the overall hydrogen-bonding capacity of the molecule. In contrast, a structurally related but functionally distinct scaffold such as 1-Boc-4-piperidineacetic acid (CAS 157688-46-5, MW 243.3 g/mol) lacks the pyridinyl ring entirely and therefore presents a fundamentally different PSA and molecular recognition surface . The PSA equivalence across regioisomers means that the 3-Boc-amino isomer can serve as a matched molecular pair (MMP) partner for the 4-substituted analog in lead optimization campaigns, enabling rigorous SAR deconvolution of the positional effect of the amino group on target binding without confounding changes in polarity .

Polar surface area Oral bioavailability CNS penetration

Chiral Scaffold Architecture Enabling Single-Enantiomer DPP-IV Inhibitor Synthesis

The 3-Boc-amino substitution on the piperidine ring creates a chiral center at the 3-position, unlike the 4-substituted regioisomers where the Boc-amino-bearing carbon is not chiral. This structural feature directly enables the compound to serve as a precursor to enantiomerically pure (R)-3-Boc-aminopiperidine (CAS 309956-78-3), a key intermediate in the synthesis of the DPP-IV inhibitor Linagliptin [1]. Commercially available (R)-3-Boc-aminopiperidine is supplied at enantiomeric excess ≥99.5% and purity ≥99.0% (HPLC), with heavy metal content below 5 ppm [2]. In contrast, the 4-Boc-amino regioisomer cannot be resolved into enantiomers at the amino-bearing carbon and therefore cannot access the same chiral DPP-IV pharmacophore geometry . The target compound, incorporating the full pyridinylacetic acid moiety, extends this chiral scaffold to a more advanced intermediate stage, reducing the number of synthetic steps required to reach final drug candidates .

DPP-IV inhibitors Linagliptin Chiral synthesis Enantiomeric purity

Boc Deprotection Orthogonality: Dual Functional Handle Differentiation vs. N-Boc-Only Analogs

The target compound provides two distinct, chemically addressable functional groups: a Boc-protected amine on the piperidine ring and a free carboxylic acid on the alpha-carbon. This is structurally distinct from scaffolds such as 1-Boc-4-piperidineacetic acid (CAS 157688-46-5, MW 243.3 g/mol), where the Boc group is on the piperidine nitrogen and the acetic acid is attached at the 4-position rather than the alpha-carbon . In the target compound, the Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) to unmask the primary amine while retaining the carboxylic acid for subsequent amide coupling or esterification, enabling sequential diversification without protecting group manipulation . The 1-Boc-4-piperidineacetic acid scaffold, by contrast, places the carboxylic acid at the 4-position of the piperidine ring, which alters both the pKa of the acid and the spatial relationship between the deprotected amine and the acid functionality . For solid-phase peptide synthesis or library production, the alpha-amino acid architecture of the target compound (with the carboxyl directly on the alpha-carbon adjacent to the piperidine nitrogen) provides a native amino acid coupling geometry that the 4-substituted analogs cannot replicate .

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Predicted Boiling Point and Flash Point: Handling and Purification Practicality

The target compound has a predicted boiling point of 498.7 ± 45.0 °C at 760 mmHg and a flash point of 255.4 ± 28.7 °C . These predicted thermal properties place it in a moderate thermal stability range relative to simpler piperidine building blocks. While direct head-to-head experimental thermal data against the 4-Boc-amino regioisomer are not available in the open literature, both regioisomers share the same predicted boiling point (498.7 ± 45.0 °C), consistent with their identical molecular formula . The predicted density of 1.2 ± 0.1 g/cm³ (target) versus 1.22 ± 0.1 g/cm³ (4-Boc-amino isomer) is effectively indistinguishable within prediction uncertainty . The practical significance is limited to confirming that the 3-Boc-amino isomer does not present any thermal handling disadvantage relative to the more common 4-substituted scaffold, and its higher flash point (255.4 °C) relative to many low-molecular-weight amine building blocks indicates safer storage and handling characteristics for kilogram-scale operations .

Thermal stability Purification Process chemistry

Optimal Application Scenarios for (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid Based on Evidence-Verified Differentiation


Matched Molecular Pair (MMP) Lead Optimization: Positional SAR of Piperidine Amino Group in Kinase and Protease Programs

The PSA equivalence (91.76 Ų) between the 3-Boc-amino-4-pyridinyl target and its 4-Boc-amino-4-pyridinyl regioisomer establishes these compounds as an ideal matched molecular pair. Medicinal chemistry teams synthesizing focused libraries around a piperidine-containing kinase inhibitor or protease inhibitor scaffold should procure both isomers in parallel to deconvolute whether observed potency differences arise from the amine position or from polarity changes. The approximately 0.7 XLogP3-AA unit difference further enables simultaneous exploration of lipophilicity-driven ADME effects. Procurement of the pair as a controlled set reduces the risk of confounding SAR interpretation.

Late-Stage Intermediate for Enantioselective DPP-IV Inhibitor Synthesis (Linagliptin/Alogliptin Class)

The 3-Boc-amino substitution pattern on the piperidine ring provides the chiral architecture required for DPP-IV inhibitor pharmacophores. The (R)-3-Boc-aminopiperidine building block, directly accessible from this scaffold via standard deprotection and coupling, is supplied commercially at ≥99.5% enantiomeric excess and is the established intermediate for Linagliptin and Alogliptin production [1]. Procuring the full pyridinylacetic acid derivative rather than the simpler (R)-3-Boc-aminopiperidine (MW 200.28 vs. 335.4 g/mol) enables a more convergent synthetic strategy, reducing the number of steps between building block acquisition and final API intermediate.

Orthogonally Protected Amino Acid Building Block for Solid-Phase Peptide and Peptidomimetic Synthesis

The alpha-amino acid architecture—with the carboxylic acid on the alpha-carbon directly adjacent to the piperidine nitrogen—provides a native amino acid coupling geometry compatible with standard peptide coupling reagents (HATU, HBTU, DIC/HOBt) . The Boc protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, allowing selective on-resin deprotection of the piperidine amine without affecting Fmoc-protected backbone amines. This dual-handle design is not available in scaffolds like 1-Boc-4-piperidineacetic acid (CAS 157688-46-5), where the acid is at the 4-position and cannot participate in peptide backbone formation .

Fragment-Based Drug Discovery (FBDD) Library Design: Pyridinyl-Containing Fragment with Built-in Synthetic Elaboration Handle

With a molecular weight of 335.4 g/mol, the compound sits at the upper boundary of traditional fragment space but provides a highly functionalized scaffold suitable for fragment-growing strategies. The pyridin-4-yl moiety serves as a hydrogen-bond acceptor and potential metal-chelating group, while the Boc-protected amine and free carboxylic acid offer two independent vectors for chemical elaboration . The LogP of 2.53 places the scaffold within acceptable fragment lipophilicity guidelines (typically LogP < 3), and the PSA of 91.76 Ų exceeds the 60 Ų threshold often used to flag poor oral absorption risk, suggesting adequate polarity for drug-like development candidates.

Quote Request

Request a Quote for (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.